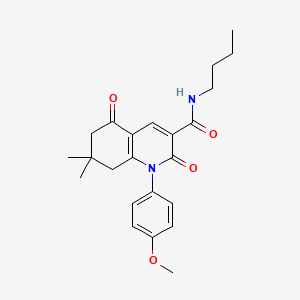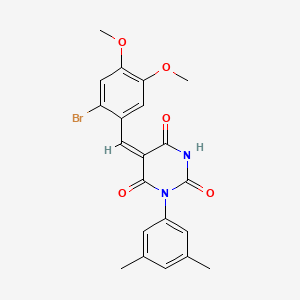
1-(2-naphthyl)-3-(2-naphthylamino)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-naphthyl)-3-(2-naphthylamino)-2,5-pyrrolidinedione, commonly known as NPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPD is a heterocyclic compound that belongs to the family of pyrrolidinediones. It has a unique molecular structure that makes it an ideal candidate for use in various scientific experiments.
Mecanismo De Acción
The mechanism of action of NPD is not fully understood. However, it is believed that NPD acts as an electron transporter in OLEDs. When an electric current is passed through an OLED containing NPD, the electrons are transported through the NPD layer, resulting in the emission of light.
Biochemical and Physiological Effects:
NPD has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that NPD may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using NPD in lab experiments is its unique molecular structure, which makes it an ideal candidate for use in various scientific experiments. However, one of the limitations of using NPD is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several potential future directions for research on NPD. One area of research is in the development of new OLEDs that use NPD as the electron-transporting material. Another area of research is in the investigation of the potential therapeutic applications of NPD for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, NPD is a unique and promising compound that has gained significant attention in scientific research due to its potential applications in various fields. While there is still much to learn about the compound, the current research suggests that NPD has many potential applications in the fields of organic electronics and medicine.
Métodos De Síntesis
The synthesis of NPD is a complex process that involves several steps. One of the most common methods for synthesizing NPD is the reaction of 2-naphthylamine with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain NPD.
Aplicaciones Científicas De Investigación
NPD has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic electronics. NPD has been found to be an effective material for use in organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Propiedades
IUPAC Name |
1-naphthalen-2-yl-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-15-22(25-20-11-9-16-5-1-3-7-18(16)13-20)24(28)26(23)21-12-10-17-6-2-4-8-19(17)14-21/h1-14,22,25H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDUOUNEHXSQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)NC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5201222.png)


![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)

![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)